tert-butyl (4S)-4-amino-4-phenylbutanoate
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Overview
Description
tert-Butyl (4S)-4-amino-4-phenylbutanoate: is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group attached to the amino acid backbone, which includes an amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-amino-4-phenylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate amino acid precursor, such as (4S)-4-amino-4-phenylbutanoic acid.
Esterification: The carboxylic acid group of the amino acid is esterified using tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction forms the tert-butyl ester.
Purification: The product is purified through recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (4S)-4-amino-4-phenylbutanoate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with different substituents replacing the amino group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4S)-4-amino-4-phenylbutanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its amino acid backbone makes it a suitable candidate for incorporation into peptide sequences, aiding in the investigation of protein structure and function.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features can be exploited to design prodrugs or active pharmaceutical ingredients with improved pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism by which tert-butyl (4S)-4-amino-4-phenylbutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid transporters or enzymes involved in amino acid metabolism.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4S)-4-hydroxy-4-phenylbutanoate: Similar structure but with a hydroxyl group instead of an amino group.
tert-Butyl (4S)-4-methyl-4-phenylbutanoate: Similar structure but with a methyl group instead of an amino group.
tert-Butyl (4S)-4-carboxy-4-phenylbutanoate: Similar structure but with a carboxyl group instead of an amino group.
Uniqueness
tert-Butyl (4S)-4-amino-4-phenylbutanoate is unique due to the presence of both the tert-butyl ester and the amino group on the same molecule
Properties
IUPAC Name |
tert-butyl (4S)-4-amino-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-9-12(15)11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUZCBRONWTBJF-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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